2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide.
Catalysts: Potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It finds applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways. The inhibition of PI3K leads to the disruption of signaling pathways, resulting in the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl)-2-substituted amide derivatives
Uniqueness
2-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to inhibit PI3K with high potency sets it apart from other thiazole derivatives .
Properties
Molecular Formula |
C20H14FN3OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3OS/c1-12-8-9-13(19-24-16-7-4-10-22-20(16)26-19)11-17(12)23-18(25)14-5-2-3-6-15(14)21/h2-11H,1H3,(H,23,25) |
InChI Key |
UZHBWNOOFYYKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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